N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide
Description
N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a unique combination of indolizine, piperidine, and benzamide moieties
Properties
IUPAC Name |
N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-6-2-3-8-20(16)21(26)23-18-9-12-24(13-10-18)22(27)17-14-19-7-4-5-11-25(19)15-17/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYROYZMFRXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indolizine core, which can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions . The piperidine moiety is then introduced through a series of nucleophilic substitution reactions. Finally, the benzamide group is attached via amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indolizine moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The indolizine moiety can interact with various biological receptors, potentially inhibiting or activating specific pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the benzamide group can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-benzamide
- N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-chlorobenzamide
- N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methoxybenzamide
Uniqueness
N-[1-(indolizine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the benzamide moiety can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
